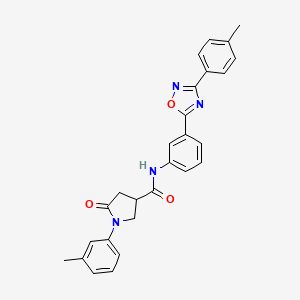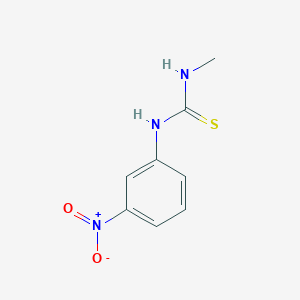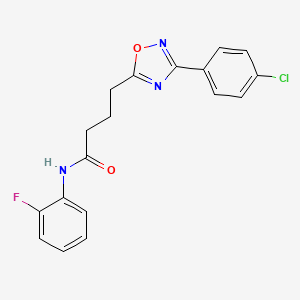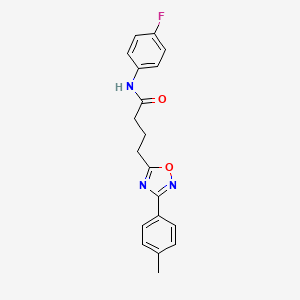
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide, also known as HNQ-1, is a small molecule inhibitor that has been recently developed and studied for its potential therapeutic applications. This compound targets a specific protein called heat shock protein 90 (Hsp90), which is involved in various cellular processes such as protein folding, stabilization, and degradation.
作用机制
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide targets the ATP-binding site of Hsp90 and inhibits its chaperone activity, leading to the degradation of client proteins that are involved in various cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. The inhibition of Hsp90 by N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide also leads to the activation of the heat shock response, which is a cellular defense mechanism that protects cells from stress-induced damage.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have antiviral activity against viruses such as HIV and Hepatitis C. However, it is important to note that N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide may have off-target effects on other proteins that are involved in cellular processes, which may limit its therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its specificity towards Hsp90, which makes it a promising candidate for cancer therapy and other diseases that are associated with Hsp90 client proteins. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one of the limitations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its potential off-target effects on other proteins, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. One of the areas of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide derivatives that have improved specificity and potency towards Hsp90. Another area of interest is the combination of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide with other therapeutic agents to enhance its anti-tumor activity and reduce potential off-target effects. Furthermore, the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide in other diseases such as neurodegenerative disorders and infectious diseases may provide valuable insights into its therapeutic potential.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of o-toluidine with butyryl chloride to form N-(o-tolyl)butyramide. The second step involves the reaction of N-(o-tolyl)butyramide with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. The final product is then purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. The inhibition of Hsp90 by N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide leads to the degradation of client proteins that are involved in tumor growth and survival, making it a promising candidate for cancer therapy. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been studied for its potential antiviral activity against viruses such as HIV and Hepatitis C.
属性
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-8-20(24)23(19-12-7-4-9-15(19)2)14-17-13-16-10-5-6-11-18(16)22-21(17)25/h4-7,9-13H,3,8,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRJWVNAHAVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)

![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)

![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)